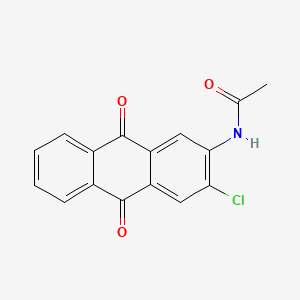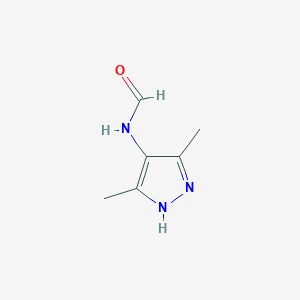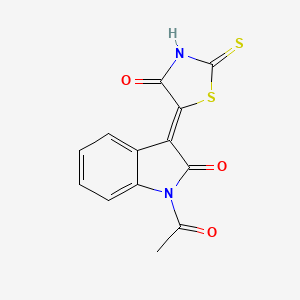
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
The synthesis of 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with 4-aminobenzoic acid to yield the final product .
Industrial production methods often utilize similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity. For example, microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the benzothiazole ring can participate in nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzothiazole derivatives, including this compound, have shown promising activity against various biological targets.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can disrupt the growth and replication of the bacteria, making it a potential candidate for anti-tubercular therapy .
Comparaison Avec Des Composés Similaires
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-amino-6-methylbenzothiazole: This compound has similar biological activities but differs in its substitution pattern on the benzothiazole ring.
6-ethoxy-1,3-benzothiazole-2-amine: Another derivative with different substituents, which can lead to variations in its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity .
Propriétés
Formule moléculaire |
C15H13N3O2S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4-amino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,16H2,1H3,(H,17,18,19) |
Clé InChI |
CACZFXNLHCSKAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)

![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)

![4-chloro-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707215.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11707238.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

